molecular formula C39H28Cl2N4O2S B12050072 (4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12050072
M. Wt: 687.6 g/mol
InChI Key: LKDQMMWIAFCKFI-GMEAVFFOSA-N
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Description

(4Z)-4-[(3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution reaction where the pyrazole intermediate reacts with 4-chlorobenzyl chloride.

    Formation of the methylene bridge: This involves the condensation reaction between the pyrazole derivative and an aldehyde.

    Addition of the sulfanyl group: This step involves the reaction of the intermediate with 4-chlorothiophenol under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

  • **(4Z)-4-[(3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
  • **(4Z)-4-[(3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Uniqueness: The presence of the chlorobenzyl and chlorophenyl groups in (4Z)-4-[(3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C39H28Cl2N4O2S

Molecular Weight

687.6 g/mol

IUPAC Name

(4Z)-4-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-5-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C39H28Cl2N4O2S/c40-30-15-11-27(12-16-30)25-47-34-19-13-28(14-20-34)38-29(24-44(43-38)32-7-3-1-4-8-32)23-36-37(26-48-35-21-17-31(41)18-22-35)42-45(39(36)46)33-9-5-2-6-10-33/h1-24H,25-26H2/b36-23-

InChI Key

LKDQMMWIAFCKFI-GMEAVFFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C=C\5/C(=NN(C5=O)C6=CC=CC=C6)CSC7=CC=C(C=C7)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=NN(C5=O)C6=CC=CC=C6)CSC7=CC=C(C=C7)Cl

Origin of Product

United States

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